Genfatinib-d3 (Imatinib-d3) - 1134803-18-1

Genfatinib-d3 (Imatinib-d3)

Catalog Number: EVT-1201401
CAS Number: 1134803-18-1
Molecular Formula: C29H31N7O
Molecular Weight: 496.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Genfatinib-d3 (Imatinib-d3) is a deuterated analog of Genfatinib (Imatinib), a tyrosine kinase inhibitor widely used in the treatment of chronic myeloid leukemia (CML). In scientific research, Imatinib-d3 serves primarily as an internal standard for mass spectrometry-based quantification of Imatinib in biological samples. [] Utilizing a deuterated analog like Imatinib-d3 enhances the accuracy and reliability of Imatinib quantification by minimizing analytical variability and matrix effects. This is crucial for pharmacokinetic studies, drug interaction assessments, and therapeutic drug monitoring. [, ]

Synthesis Analysis

While specific details on the synthesis of Imatinib-d3 were not found within the provided papers, the synthesis of Imatinib involves multiple steps. One paper describes the application of nanoparticle-mediated N-arylation for synthesizing pharmaceutical entities, including Imatinib intermediates, utilizing Vitamin E analogs as amphiphiles in water. [] The synthesis of deuterated analogs typically involves substituting specific hydrogen atoms with deuterium, often achieved through reactions with deuterated reagents or catalysts.

Applications

The primary application of Imatinib-d3 in scientific research is as an internal standard for the accurate quantification of Imatinib in biological matrices like plasma. [, ] This application is crucial in:

  • Pharmacokinetic Studies: Accurate measurement of Imatinib levels in plasma over time is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. [] Imatinib-d3 facilitates robust and reliable pharmacokinetic profiling, enabling researchers to optimize dosing regimens and personalize treatment.
  • Drug Interaction Studies: Co-administration of other drugs with Imatinib can alter its pharmacokinetic profile, leading to potential therapeutic failure or increased toxicity. [] Imatinib-d3 aids in investigating these interactions, allowing researchers to identify potential drug combinations to avoid and guide dose adjustments if necessary.
  • Therapeutic Drug Monitoring: Imatinib plasma levels can vary considerably between individuals due to factors such as genetics, age, and co-morbidities. [] Imatinib-d3 enables therapeutic drug monitoring, allowing clinicians to adjust dosages based on individual patient response, minimizing toxicity and maximizing therapeutic efficacy.

Imatinib Mesylate (Imatinib)

    Compound Description: Imatinib mesylate, also known as STI571 or Gleevec, is a tyrosine kinase inhibitor (TKI) widely used for the treatment of chronic myeloid leukemia (CML) and other malignancies. It acts by inhibiting the BCR-ABL1 fusion gene product, a constitutively active tyrosine kinase responsible for the pathogenesis of CML. Imatinib has shown remarkable clinical efficacy in inducing long-term remissions in CML patients. [, , , , , , , , , , , , , , , , , , , , , , , ]

    Relevance: Imatinib is the parent compound of Genfatinib-d3 (Imatinib-d3). Genfatinib-d3 is a deuterated analog of imatinib, meaning that three hydrogen atoms in the imatinib structure are replaced with deuterium atoms. This isotopic substitution does not significantly alter the chemical properties of the compound but is useful for analytical purposes such as pharmacokinetic studies. [, ]

Nilotinib

    Compound Description: Nilotinib (Tasigna®) is a second-generation TKI developed to overcome resistance to imatinib in CML. It exhibits increased potency and selectivity for BCR-ABL1 compared to imatinib, demonstrating efficacy against a broader spectrum of BCR-ABL1 mutations. [, ]

    Relevance: Nilotinib shares structural similarities with Genfatinib-d3 (Imatinib-d3) as both belong to the same class of tyrosine kinase inhibitors and possess a core phenylpyrimidine scaffold. The structural differences confer distinct pharmacological properties and sensitivities to BCR-ABL1 mutations. [, , ]

Dasatinib

    Compound Description: Dasatinib is another second-generation TKI used in the treatment of imatinib-resistant CML. Like nilotinib, dasatinib exhibits increased potency against BCR-ABL1 compared to imatinib, targeting a wider range of mutations. [, ]

    Relevance: Although structurally distinct from Genfatinib-d3 (Imatinib-d3), dasatinib belongs to the same therapeutic class of tyrosine kinase inhibitors. Both compounds target the BCR-ABL1 kinase, but their different chemical structures contribute to their individual pharmacological profiles. [, ]

Inecalcitol (19-nor-14-epi-23-yne-1,25(OH)2D3)

    Compound Description: Inecalcitol (ICC) is a synthetic vitamin D3 analog with potent antitumor activity. Studies have shown that inecalcitol can synergize with TKIs, including imatinib, to inhibit the growth of CML progenitor and stem cells. [, , ]

    Relevance: While not structurally related to Genfatinib-d3 (Imatinib-d3), inecalcitol exhibits synergistic effects with imatinib in treating CML. This highlights the potential for combination therapies targeting different aspects of CML pathogenesis, such as combining a TKI with a differentiating agent like inecalcitol. [, , ]

Calcitriol (1,25-dihydroxyvitamin D3)

    Compound Description: Calcitriol is the hormonally active form of vitamin D3, playing a crucial role in calcium homeostasis and bone metabolism. Several studies have investigated the potential influence of TKIs, including imatinib, on vitamin D3 metabolism and the potential consequences for bone health in CML patients. [, , , , , , ]

    Relevance: Although not structurally related to Genfatinib-d3 (Imatinib-d3), calcitriol and its metabolic pathway are affected by imatinib treatment. Imatinib has been shown to interfere with vitamin D3 metabolism, potentially contributing to bone-related side effects observed in some patients undergoing TKI therapy. [, , , , , , ]

Properties

CAS Number

1134803-18-1

Product Name

Genfatinib-d3 (Imatinib-d3)

IUPAC Name

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[[4-(trideuteriomethyl)piperazin-1-yl]methyl]benzamide

Molecular Formula

C29H31N7O

Molecular Weight

496.6 g/mol

InChI

InChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)/i2D3

InChI Key

KTUFNOKKBVMGRW-BMSJAHLVSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5

Synonyms

4-[[4-(methyl-d3)-1-piperazinyl]methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide; CGP 57148-d3

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.